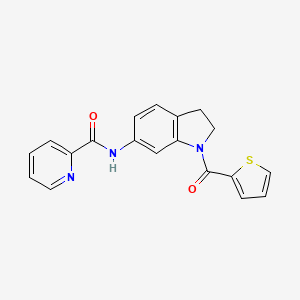
1-Chloro-3-methoxy-3-methylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-methoxy-3-methylbutan-2-one is a chemical compound with the molecular formula C6H11ClO2 . It has a molecular weight of 150.6 . The IUPAC name for this compound is 1-chloro-3-methoxy-3-methyl-2-butanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11ClO2/c1-6(2,9-3)5(8)4-7/h4H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.Aplicaciones Científicas De Investigación
Sustainable Bio-based Alternative to Chlorinated Solvents
"1-Chloro-3-methoxy-3-methylbutan-2-one" (hereafter referred to by its chemical composition as it lacks a widely recognized abbreviation) has been explored for its potential as a sustainable, bio-based alternative to harmful chlorinated solvents. In one study, a related compound, 3-methoxybutan-2-one, was synthesized through the methylation of acetoin with dimethyl carbonate in a sustainable one-step process. This method demonstrated improved process mass intensity and atom economy compared to traditional methods. The synthesized compound exhibited low peroxide forming potential and negative Ames mutagenicity test, indicating its safety. Furthermore, it was successfully used as a solvent in Friedel–Crafts acylation and for N-alkylations, suggesting its potential to replace carcinogenic halogenated solvents in some applications (Jin et al., 2021).
Conformational Behavior and Chemical Reactivity
The conformational behavior and chemical reactivity of compounds structurally similar to "this compound" have been subjects of scientific inquiry. For example, the study of Methyl (3R)-3-{[(3′R)-3′-hydroxybutanoyl]oxy}butanoate, a model compound for poly[(R)-3-hydroxybutanoate], provided insights into its NMR assignments and conformational analyses. This research highlights the importance of understanding the structural dynamics of such molecules, which could impact their application in polymer science and material engineering (Li et al., 1997).
Environmental Impact and Degradation
Research into the environmental degradation of similar compounds, like 3-methoxy-3-methyl-1-butanol, sheds light on the fate of "this compound" in nature. A study measured the rate constant for the reaction of 3-methoxy-3-methyl-1-butanol with OH radicals, identifying several degradation products. This research is crucial for understanding the environmental impact of such compounds, including their atmospheric lifetimes and potential to form harmful byproducts (Aschmann et al., 2011).
Biochemical Applications
The biochemical versatility of methane mono-oxygenase from Methylococcus capsulatus, which can oxygenate a wide range of compounds including ethers similar to "this compound", points to the potential enzymatic applications of such chemicals. This enzyme's ability to hydroxylate n-alkanes and oxidize ethers suggests the possibility of using "this compound" in biotechnological processes for producing valuable chemical intermediates (Colby et al., 1977).
Mecanismo De Acción
Mode of Action
Similar compounds have been shown to react with various reagents, suggesting that this compound may also interact with its targets in a similar manner .
Biochemical Pathways
The biochemical pathways affected by 1-Chloro-3-methoxy-3-methylbutan-2-one are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown
Propiedades
IUPAC Name |
1-chloro-3-methoxy-3-methylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-6(2,9-3)5(8)4-7/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXZFIQYZBZQIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)CCl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

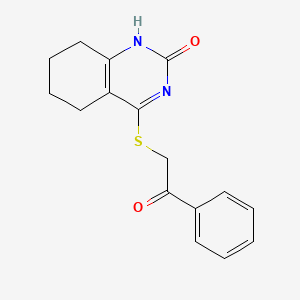
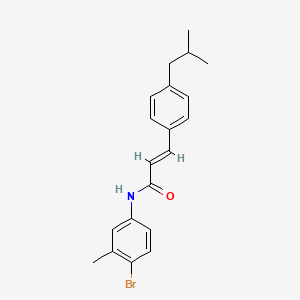
![4-isopropyl-N-[4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzenesulfonamide](/img/structure/B2874000.png)
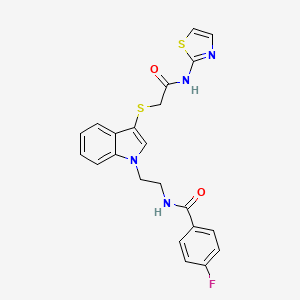

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2874005.png)
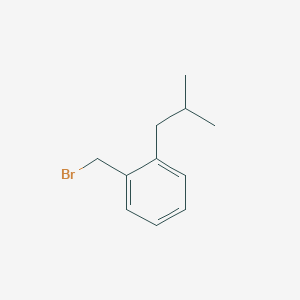
![Tert-butyl5-(methoxymethoxy)-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate](/img/structure/B2874009.png)

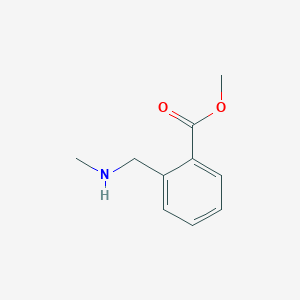
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2874012.png)
![tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2874014.png)
